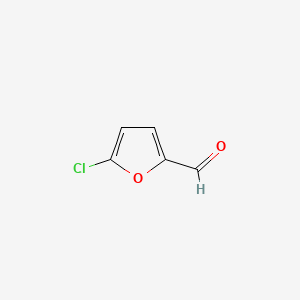

5-Chloro-2-furaldehyde

Description

Properties

IUPAC Name |

5-chlorofuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClO2/c6-5-2-1-4(3-7)8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGAUAVDWXYXXGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00944117 | |

| Record name | 5-Chlorofuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00944117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21508-19-0 | |

| Record name | 2-Furancarboxaldehyde, 5-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021508190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chlorofuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00944117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2-furaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-furaldehyde from Furfural

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-Chloro-2-furaldehyde, a valuable intermediate in the pharmaceutical and chemical industries. The document details established synthetic methodologies, including reaction conditions, catalytic systems, and product yields. A comparative analysis of different routes is presented through tabulated quantitative data. Furthermore, this guide offers detailed experimental protocols for key synthetic procedures, an exploration of the underlying reaction mechanisms, and a discussion of potential byproducts and purification strategies. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and experimental workflows, enhancing the clarity and practical utility of the information presented.

Introduction

This compound is a halogenated derivative of furfural (B47365), a versatile platform chemical derived from lignocellulosic biomass. The introduction of a chlorine atom at the 5-position of the furan (B31954) ring significantly modifies its chemical reactivity, making it a crucial building block for the synthesis of a wide range of more complex molecules, including pharmaceuticals and specialty chemicals. The electron-withdrawing nature of the chlorine atom and the aldehyde functionality provide two reactive sites for further chemical transformations. This guide focuses on the direct synthesis of this compound from furfural, a process of significant interest for creating value-added products from renewable resources.

Synthetic Methodologies

The synthesis of this compound from furfural is primarily achieved through electrophilic halogenation of the furan ring. The electron-rich nature of the furan ring makes it susceptible to attack by electrophiles, with a strong preference for substitution at the C5 position. Two principal methods have been reported for this transformation, differing in the catalytic system and reaction conditions.

Zinc Chloride Catalyzed Chlorination in Acetic Acid

One reported method involves the use of zinc chloride as a catalyst in an acetic acid solvent system. While this method is noted in the literature, it is characterized by a relatively low yield.

Concentrated Hydrochloric Acid Mediated Chlorination

A more efficient method for the synthesis of this compound involves the use of concentrated hydrochloric acid. This approach offers a significantly higher yield compared to the zinc chloride-catalyzed method.

Quantitative Data Summary

The following table summarizes the key quantitative data for the described synthetic methods, allowing for a direct comparison of their efficiencies.

| Parameter | Method 1: ZnCl₂ in Acetic Acid | Method 2: Concentrated HCl |

| Starting Material | Furfural | Furfural |

| Chlorinating Agent | Not explicitly stated, likely derived from ZnCl₂/AcOH interaction or an external source | Concentrated Hydrochloric Acid |

| Catalyst | ZnCl₂ | - |

| Solvent | Acetic Acid | Water (from conc. HCl) |

| Temperature (°C) | 70 | 40 |

| Reaction Time | 24 hours | Overnight |

| Reported Yield (%) | 10 | 55 |

Experimental Protocols

Detailed experimental procedures are crucial for the successful replication and optimization of synthetic methods. The following sections provide step-by-step protocols for the two primary methods of synthesizing this compound from furfural.

Protocol for Zinc Chloride Catalyzed Chlorination

Materials:

-

Furfural

-

Zinc Chloride (ZnCl₂)

-

Acetic Acid (AcOH)

-

Diethyl ether (Et₂O)

-

0.1 N Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

0.1 N Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve furfural (30 mmol) and ZnCl₂ (30 mmol) in acetic acid (30 mL) and stir at room temperature.

-

After 1 hour, add a solution of the substrate (10 mmol, presumably furfural, though the original text is slightly ambiguous) in acetic acid (5 mL).

-

Heat the reaction mixture to 70°C and stir for 24 hours.

-

After cooling to room temperature, dilute the mixture with diethyl ether (100 mL).

-

Wash the organic phase successively with 0.1 N Na₂S₂O₃ (50 mL), 0.1 N NaHCO₃ (20 mL), and brine (20 mL).

-

Dry the organic phase over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or vacuum distillation to yield this compound.

Protocol for Concentrated Hydrochloric Acid Mediated Chlorination

Materials:

-

Furfural

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether

-

Saturated saline water

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Mix furfural (3.5 g) with concentrated HCl (20 mL).

-

Stir the mixture overnight at 40°C.

-

Pour the reaction mixture into cold water.

-

Extract the aqueous mixture with diethyl ether.

-

Wash the ether extract with saturated saline water.

-

Dry the organic phase with anhydrous MgSO₄.

-

Filter the drying agent.

-

Concentrate the filtrate under vacuum to obtain this compound.

Reaction Mechanisms and Byproducts

Understanding the reaction mechanism is key to optimizing reaction conditions and minimizing the formation of unwanted byproducts.

Mechanism of Electrophilic Chlorination

The chlorination of furfural proceeds via an electrophilic aromatic substitution mechanism. The furan ring acts as a nucleophile, attacking an electrophilic chlorine species. The high electron density at the C5 position of the furan ring directs the substitution to this position.

In the concentrated HCl method, the electrophilic species is likely generated from the protonation of HCl. In the ZnCl₂/acetic acid method, the Lewis acid ZnCl₂ may activate a chlorine source or the furan ring itself, facilitating the electrophilic attack.

Potential Byproducts

Side reactions can lead to the formation of various byproducts, reducing the yield and purity of the desired product. Potential byproducts in the chlorination of furfural may include:

-

Dichlorinated products: Further chlorination of this compound can lead to the formation of dichlorofurfural isomers.

-

Polymeric materials: Furfural and its derivatives are known to polymerize under acidic conditions, leading to the formation of dark, insoluble tars or "humins."

-

Ring-opened products: Under harsh acidic conditions, the furan ring can undergo hydrolysis, leading to the formation of ring-opened byproducts.

Careful control of reaction temperature, time, and acid concentration is crucial to minimize the formation of these byproducts.

Purification Strategies

Purification of the crude product is essential to obtain this compound of high purity. The choice of purification method depends on the scale of the reaction and the nature of the impurities.

-

Column Chromatography: This is a common laboratory-scale technique for separating the desired product from byproducts and unreacted starting materials. A silica (B1680970) gel stationary phase with a non-polar eluent system (e.g., hexanes/ethyl acetate) is typically effective.

-

Vacuum Distillation: For larger scale preparations, vacuum distillation can be an efficient method for purifying this compound, which is a solid at room temperature but has a relatively low boiling point under reduced pressure.

-

Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining a crystalline, high-purity product.

Visualizations

To further clarify the processes described, the following diagrams have been generated using the DOT language for Graphviz.

Caption: Reaction pathway for the electrophilic chlorination of furfural.

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from furfural represents an important transformation for the valorization of biomass. While the concentrated hydrochloric acid method currently offers a superior yield, further research into optimizing the zinc chloride-catalyzed reaction or exploring alternative catalytic systems could lead to more efficient and environmentally benign synthetic routes. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in academia and industry, facilitating further advancements in the field of furan chemistry and its application in drug development and material science.

An In-Depth Technical Guide to the Chlorination of 2-Furaldehyde for the Synthesis of 5-Chloro-2-furaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selective chlorination of 2-furaldehyde to produce 5-Chloro-2-furaldehyde is a critical transformation in synthetic organic chemistry, yielding a versatile intermediate for the pharmaceutical and fine chemical industries. This technical guide provides a comprehensive overview of the primary methodologies for this conversion, with a focus on experimental protocols and quantitative data. Traditional chlorination strategies, including electrophilic substitution and acid-catalyzed reactions, are detailed, offering researchers the foundational knowledge to implement and adapt these procedures. This document summarizes key quantitative data in structured tables for comparative analysis and includes detailed experimental workflows visualized with Graphviz diagrams to facilitate a deeper understanding of the synthesis pathways.

Introduction

This compound, a halogenated derivative of the bio-based platform chemical 2-furaldehyde (furfural), serves as a valuable building block in the synthesis of a wide array of more complex molecules. Its utility stems from the presence of two reactive functional groups: the aldehyde, which can undergo a variety of transformations, and the chloro-substituted furan (B31954) ring, which is amenable to nucleophilic substitution and cross-coupling reactions. The controlled, regioselective introduction of a chlorine atom at the 5-position of the furan ring is a key synthetic challenge. This guide explores established methods for achieving this transformation, providing detailed procedural information and comparative data to aid in reaction optimization and scale-up.

Synthetic Methodologies and Quantitative Data

The synthesis of this compound from 2-furaldehyde is primarily achieved through electrophilic aromatic substitution. The furan ring, being electron-rich, is susceptible to attack by electrophiles. However, the reaction conditions must be carefully controlled to prevent over-chlorination and side reactions. Several traditional methods have been reported, each with distinct advantages and limitations in terms of yield, selectivity, and reaction conditions.

A summary of these traditional chlorination pathways is presented below, offering a comparative look at their efficacy.

Table 1: Traditional Chlorination Pathways for this compound Synthesis

| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity |

| Zinc Chloride/Acetic Acid | ZnCl₂ | Acetic Acid | 70 | 24 | ~10 | Low |

| Electrophilic Chlorination | Cl₂ | Carbon Tetrachloride | 25-50 | 2-6 | 30-50 | Moderate |

| Direct Halogenation | Halogen source + Lewis acid | Organic Solvent | 0-25 | 1-4 | 25-45 | Moderate |

| Acid-Catalyzed Chlorination | Strong acid + Cl₂ | Protic Solvent | 60-90 | 3-8 | 40-60 | Good |

Experimental Protocols

Detailed experimental procedures for the most common methods are provided below. These protocols are intended as a starting point for laboratory synthesis and may require optimization based on specific equipment and reagent purity.

Electrophilic Chlorination using Chlorine Gas

This method involves the direct reaction of 2-furaldehyde with chlorine gas in a non-polar solvent. While conceptually straightforward, this approach can lead to a mixture of chlorinated products due to the high reactivity of the furan ring.

Experimental Procedure:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, a thermometer, and a reflux condenser connected to a gas trap (e.g., a bubbler with a sodium thiosulfate (B1220275) solution) to neutralize excess chlorine.

-

Reagent Preparation: A solution of 2-furaldehyde in carbon tetrachloride is prepared and charged into the reaction flask.

-

Chlorination: The solution is stirred and maintained at the desired temperature (25-50 °C). A slow stream of chlorine gas is bubbled through the solution. The reaction progress is monitored by an appropriate analytical technique (e.g., GC-MS or TLC).

-

Workup: Upon completion, the reaction mixture is purged with an inert gas (e.g., nitrogen) to remove any dissolved chlorine and hydrogen chloride. The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica (B1680970) gel to isolate this compound.

Acid-Catalyzed Chlorination

The use of a strong acid catalyst can enhance the regioselectivity of the chlorination reaction, favoring the formation of the 5-chloro isomer.

Experimental Procedure:

-

Reaction Setup: A similar setup to the electrophilic chlorination is used.

-

Reagent Preparation: 2-furaldehyde is dissolved in a suitable protic solvent, and a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid) is added.

-

Chlorination: The mixture is heated to the desired temperature (60-90 °C), and chlorine gas is introduced slowly with vigorous stirring. The reaction is monitored until the starting material is consumed.

-

Workup: The reaction mixture is cooled to room temperature and then poured into a mixture of ice and water. The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

-

Purification: The combined organic extracts are washed with a dilute sodium bicarbonate solution and then with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude product is purified by vacuum distillation or column chromatography.

Visualization of Experimental Workflows

To provide a clear and logical representation of the synthetic procedures, the following diagrams have been generated using the Graphviz DOT language.

Caption: Workflow for the Electrophilic Chlorination of 2-Furaldehyde.

Caption: Workflow for the Acid-Catalyzed Chlorination of 2-Furaldehyde.

Conclusion

The synthesis of this compound from 2-furaldehyde is a valuable transformation for obtaining a key synthetic intermediate. This guide has detailed the primary traditional methods for this chlorination, providing both quantitative data for comparison and step-by-step experimental protocols. The visualized workflows offer a clear and concise guide for the practical execution of these reactions in a laboratory setting. While these methods provide a solid foundation, further research into more sustainable and efficient catalytic systems is encouraged to improve the greenness and overall efficacy of this important chemical conversion. Researchers and professionals in drug development can utilize this information to access this compound and its derivatives for the advancement of new chemical entities.

5-Chloro-2-furaldehyde: A Comprehensive Technical Guide for Scientific Professionals

An in-depth examination of the synthesis, properties, reactivity, and applications of 5-Chloro-2-furaldehyde, a versatile heterocyclic aldehyde with significant potential in medicinal chemistry and materials science.

Introduction

This compound, also known as 5-chlorofurfural, is a halogenated derivative of furfural, a bio-based platform chemical. This compound serves as a critical building block in organic synthesis, enabling the creation of a diverse range of more complex molecules. Its reactivity, characterized by the aldehyde functional group and the chloro-substituted furan (B31954) ring, makes it a valuable intermediate for the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Notably, this compound has been investigated for its biological activities, including the induction of apoptosis in cancer cell lines, highlighting its potential in drug discovery and development. This guide provides a detailed overview of its physical and chemical properties, synthesis, spectral characteristics, reactivity, and key applications for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

This compound is a white to off-white or light yellow crystalline powder or solid at room temperature.[1] It is sensitive to air and should be stored under an inert atmosphere at refrigerated temperatures (0-10°C).[1] It is largely insoluble in water but shows slight solubility in acetone (B3395972) and methanol.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₅H₃ClO₂ | |

| Molecular Weight | 130.53 g/mol | |

| CAS Number | 21508-19-0 | |

| Appearance | White to light yellow crystalline powder/solid | [1] |

| Melting Point | 33-37 °C | |

| Boiling Point | 70 °C at 10 mmHg; 180 °C (predicted) | |

| Flash Point | 69 °C | |

| Density | 1.361 ± 0.06 g/cm³ (Predicted) | |

| Water Solubility | Insoluble | |

| Solubility | Slightly soluble in Acetone and Methanol |

Table 2: Chemical Identifiers for this compound

| Identifier | Value | References |

| IUPAC Name | 5-chlorofuran-2-carbaldehyde | [2] |

| InChI | 1S/C5H3ClO2/c6-5-2-1-4(3-7)8-5/h1-3H | |

| InChIKey | DGAUAVDWXYXXGQ-UHFFFAOYSA-N | |

| SMILES | Clc1ccc(C=O)o1 |

Spectral Data

3.1. 1H NMR Spectroscopy (Predicted)

The 1H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the aldehyde proton and the two protons on the furan ring.

-

Aldehyde proton (-CHO): A singlet expected to appear far downfield, likely in the range of δ 9.5 - 9.7 ppm.

-

Furan ring protons: Two doublets, each integrating to one proton. The proton at the C4 position (adjacent to the chlorine) would likely appear around δ 6.5-6.7 ppm, while the proton at the C3 position (adjacent to the aldehyde) would be further downfield, around δ 7.2-7.4 ppm. The coupling constant between these two protons (J3,4) is expected to be approximately 3.5-4.0 Hz.

3.2. 13C NMR Spectroscopy (Predicted)

The 13C NMR spectrum is predicted to show five distinct signals for the five carbon atoms.

-

Aldehyde Carbonyl Carbon (C=O): The most downfield signal, expected around δ 175-180 ppm.

-

C2 Carbon (attached to CHO): Expected around δ 150-155 ppm.

-

C5 Carbon (attached to Cl): Expected around δ 140-145 ppm.

-

C3 and C4 Carbons: These vinylic carbons are expected in the range of δ 110-125 ppm.

3.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by several key absorption bands.

-

C=O Stretch (Aldehyde): A strong, sharp peak is expected in the region of 1670-1700 cm⁻¹.

-

C-H Stretch (Aldehyde): A characteristic peak, often appearing as a doublet, is expected around 2720 cm⁻¹ and 2820 cm⁻¹.

-

C=C Stretch (Furan Ring): Absorptions corresponding to the furan ring are expected around 1500-1600 cm⁻¹.

-

C-O Stretch (Furan Ring): A strong band is expected in the 1000-1300 cm⁻¹ region.

-

C-Cl Stretch: A band in the lower frequency region, typically 600-800 cm⁻¹, is expected for the carbon-chlorine bond.

3.4. Mass Spectrometry (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 130, with a characteristic M+2 peak at m/z 132 (approximately one-third the intensity of the M⁺ peak) due to the 37Cl isotope. Key fragmentation pathways would likely involve:

-

Loss of a hydrogen atom ([M-1]⁺) from the aldehyde group to form a stable acylium ion at m/z 129.

-

Loss of the formyl radical ([M-29]⁺) to give a fragment at m/z 101.

-

Loss of a chlorine atom ([M-35]⁺) resulting in a peak at m/z 95.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dominated by the aldehyde group and the chloro-substituent on the furan ring.

-

Reactions of the Aldehyde Group: The aldehyde functionality can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions with amines and active methylene (B1212753) compounds to form Schiff bases, hydrazones, and other derivatives. For example, it reacts with thiosemicarbazide (B42300) to form this compound thiosemicarbazone.

-

Reactions involving the Chloro-substituent: The chlorine atom at the 5-position is susceptible to nucleophilic substitution, although this often requires a catalyst. More importantly, it serves as a leaving group in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Hiyama couplings.[3] This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 5-position of the furan ring, making it a key intermediate in the synthesis of diverse heterocyclic compounds.[3]

The following diagram illustrates the primary modes of reactivity for this compound.

References

Spectroscopic Profile of 5-Chloro-2-furaldehyde: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Chloro-2-furaldehyde (C₅H₃ClO₂), a key intermediate in synthetic chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The structural integrity of this compound has been elucidated through various spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses. This information is critical for compound identification, purity assessment, and as a reference for reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule. The aldehyde proton is characteristically shifted downfield, while the furan (B31954) ring protons exhibit distinct splitting patterns due to their coupling.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-C(O) | ~9.5 | s (singlet) | - |

| H-3 | ~7.2 | d (doublet) | ~3.7 |

| H-4 | ~6.5 | d (doublet) | ~3.7 |

Note: Predicted data based on analysis of similar furan derivatives. The exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~177 |

| C-2 | ~152 |

| C-5 | ~145 |

| C-3 | ~123 |

| C-4 | ~112 |

Note: Predicted data based on analysis of similar furan derivatives.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2850, ~2750 | Medium | C-H stretch (aldehyde) |

| ~1680 | Strong | C=O stretch (conjugated aldehyde) |

| ~1580 | Medium | C=C stretch (furan ring) |

| ~1020 | Strong | C-O-C stretch (furan ring) |

| ~750 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information on its molecular weight and fragmentation pattern, aiding in its identification. The presence of a chlorine atom is indicated by the characteristic M+2 isotopic peak.

| m/z | Relative Abundance (%) | Assignment |

| 130/132 | High | [M]⁺ (Molecular ion) |

| 101/103 | Medium | [M-CHO]⁺ |

| 95 | Medium | [M-Cl]⁺ |

| 66 | High | [C₄H₂O]⁺ |

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous experimental procedures. The following are generalized protocols for the techniques cited.

NMR Spectroscopy

A solution of 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) is prepared in a 5 mm NMR tube. For ¹³C NMR, a more concentrated solution (20-50 mg) is recommended. The spectrum is recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used for both ¹H and ¹³C NMR, with proton decoupling applied for the latter to simplify the spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and firm contact is ensured. A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are generally acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC). The molecules are ionized by a beam of electrons (typically at 70 eV), leading to the formation of a molecular ion and characteristic fragment ions. The ions are then separated by a mass analyzer based on their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for the characterization of this compound is depicted in the following diagram.

Caption: Workflow for the spectroscopic characterization of this compound.

The Genesis of 5-Chloro-2-furaldehyde: A Deep Dive into its Reaction Mechanism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-furaldehyde (CMF), a versatile bio-based platform chemical, has garnered significant attention in recent years as a valuable intermediate in the synthesis of a wide array of fine chemicals, pharmaceuticals, and biofuels. Derived from the dehydration of carbohydrates, CMF offers distinct advantages over its well-known counterpart, 5-hydroxymethylfurfural (B1680220) (HMF), including greater stability and enhanced reactivity, making it a cornerstone in the development of sustainable chemical processes. This technical guide provides a comprehensive exploration of the reaction mechanism underlying the formation of this compound, offering insights into the kinetics, catalytic influences, and experimental protocols critical for its efficient synthesis.

Core Reaction Pathway: From Carbohydrates to this compound

The formation of this compound from carbohydrates, such as fructose (B13574) and glucose, is a multi-step process that primarily proceeds through the intermediate, 5-hydroxymethylfurfural (HMF). The overall transformation can be conceptually divided into two key stages:

-

Dehydration of Carbohydrates to HMF: This initial step involves the acid-catalyzed dehydration of hexose (B10828440) sugars. Fructose, a ketose, is more readily dehydrated to HMF than glucose, an aldose. In the case of glucose, an initial isomerization to fructose is often a prerequisite for efficient HMF formation.

-

Chlorination of HMF to CMF: The hydroxyl group of the hydroxymethyl substituent on the furan (B31954) ring of HMF is subsequently substituted by a chlorine atom. This transformation is typically achieved using a chloride source, most commonly hydrochloric acid (HCl), which also often serves as the catalyst for the initial dehydration step.

Mechanistic Details: The SN1 Pathway to Chlorination

The conversion of HMF to CMF in an acidic aqueous medium predominantly follows a unimolecular nucleophilic substitution (SN1) mechanism. This pathway is facilitated by the stability of the carbocation intermediate formed at the benzylic-like position of the furan ring.

The key steps of the SN1 mechanism are as follows:

-

Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group of HMF by a Brønsted acid (e.g., H+ from HCl). This converts the poor leaving group (-OH) into a good leaving group (-OH2+).

-

Formation of a Carbocation Intermediate: The protonated HMF molecule undergoes a rate-determining step where the water molecule departs, leading to the formation of a resonance-stabilized carbocation. The positive charge is delocalized over the furan ring and the exocyclic methylene (B1212753) group.

-

Nucleophilic Attack by Chloride Ion: A chloride ion (Cl-), acting as a nucleophile, attacks the carbocation intermediate. This step is typically fast and results in the formation of the C-Cl bond.

-

Deprotonation (if necessary): In some solvent systems, a final deprotonation step may occur to yield the neutral this compound product.

Formation of Byproducts

The synthesis of this compound is often accompanied by the formation of side products, which can impact the overall yield and purity of the desired compound. The most common byproducts include:

-

Levulinic Acid: Formed from the rehydration of HMF or CMF, followed by ring-opening and rearrangement.

-

Humins: These are dark, polymeric materials resulting from the condensation and polymerization of furanic compounds and carbohydrate degradation products under acidic conditions.

The formation of these byproducts is influenced by reaction conditions such as temperature, reaction time, and catalyst concentration. Biphasic reaction systems, where CMF is continuously extracted into an organic phase as it is formed, are often employed to minimize the formation of these undesirable byproducts.

Quantitative Data Summary

The yield of this compound is highly dependent on the starting material, catalyst, and reaction conditions. The following table summarizes representative quantitative data from various studies.

| Starting Material | Catalyst | Temperature (°C) | Reaction Time (h) | CMF Yield (%) | Reference |

| Fructose | HCl | 45 | 20 | 46.8 | [1] |

| Fructose | HCl/LiCl | 60 | 1 | 81 | [2] |

| Glucose | HCl/LiCl | 80 | 3 | 71 | [2] |

| Cellulose | HCl/LiCl | 100 | 5 | 76 | [2] |

| High Fructose Corn Syrup | HCl | 90 | 0.44 | 79 | [3] |

Note: Yields can vary significantly based on the specific experimental setup, including the use of biphasic solvent systems and continuous flow reactors.

Experimental Protocols

General Laboratory Synthesis of this compound from Fructose

This protocol is a representative example of a batch synthesis process.

Materials:

-

D-Fructose

-

Concentrated Hydrochloric Acid (HCl)

-

Dichloromethane (B109758) (CH2Cl2) or other suitable organic solvent

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve D-fructose in concentrated hydrochloric acid. A biphasic system can be established by adding an immiscible organic solvent like dichloromethane at the beginning of the reaction.

-

Reaction: Heat the mixture to the desired temperature (e.g., 45-60 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a biphasic system was used, separate the organic layer. If the reaction was performed in a single aqueous phase, extract the product into an organic solvent (e.g., dichloromethane) multiple times.

-

Neutralization: Combine the organic extracts and wash them with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to obtain pure this compound.

Spectroscopic Identification of Intermediates

While the carbocation intermediate in the SN1 mechanism is transient, its formation can be inferred through kinetic studies and computational modeling. Direct spectroscopic observation of this intermediate is challenging due to its high reactivity. However, in situ monitoring of the reaction using techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide evidence for the conversion of the starting material (HMF) and the formation of the product (CMF), as well as the emergence of signals corresponding to byproducts. For instance, 1H NMR spectroscopy would show the disappearance of the signal for the -CH2OH group of HMF and the appearance of a new signal for the -CH2Cl group of CMF.

Conclusion

The formation of this compound is a chemically rich process that highlights fundamental principles of organic chemistry, including acid catalysis, dehydration, and nucleophilic substitution. A thorough understanding of the SN1 reaction mechanism, the factors influencing reaction kinetics, and the formation of byproducts is paramount for the development of efficient and selective synthetic routes. As the demand for sustainable chemical production grows, the optimized synthesis of CMF from renewable biomass resources will undoubtedly play a crucial role in shaping the future of the chemical industry. Further research focusing on the development of novel catalytic systems and process intensification will continue to enhance the economic viability and environmental footprint of this compound production.

References

Stability and Reactivity of the Furan Ring in 5-Chloro-2-furaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-furaldehyde, a halogenated derivative of the biomass-derived platform chemical furfural (B47365), presents a unique combination of stability and reactivity, making it a valuable intermediate in organic synthesis and drug development. This technical guide provides a comprehensive overview of the chemical properties, stability under various conditions, and key reactions of the furan (B31954) ring in this compound. Detailed experimental protocols for seminal reactions, quantitative data, and mechanistic pathways are presented to serve as a foundational resource for researchers in the field.

Introduction

The growing interest in sustainable chemistry has positioned biomass-derived furanic compounds as critical building blocks for the synthesis of fine chemicals, pharmaceuticals, and polymers. Among these, this compound (also known as 5-chlorofurfural) emerges as a versatile synthon. The presence of an electron-withdrawing aldehyde group and a halogen at the C5 position significantly influences the aromaticity and reactivity of the furan ring, offering a rich landscape for chemical transformations. This guide delves into the core aspects of the stability and reactivity of this compound, providing a technical framework for its application in research and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is fundamental for its application and characterization.

| Property | Value | Reference |

| Molecular Formula | C₅H₃ClO₂ | [1] |

| Molecular Weight | 130.53 g/mol | [1] |

| Appearance | White to pale yellow crystalline powder or liquid | [2] |

| Melting Point | 34-37 °C | |

| Boiling Point | 70 °C at 10 mmHg | |

| Solubility | Insoluble in water; Soluble in many organic solvents |

Table 1: Physicochemical Properties of this compound

| Technique | Data |

| ¹H NMR | Spectral data for related furan aldehydes are available for comparison.[3][4] |

| ¹³C NMR | Spectral data for related furan aldehydes are available for comparison.[3][4] |

| IR Spectroscopy | Characteristic peaks for C=O (aldehyde) and C-Cl stretching are expected. |

| Mass Spectrometry | The molecular ion peak and isotopic pattern for chlorine would be key identifiers.[5] |

Table 2: Spectroscopic Data of this compound

Stability of the Furan Ring

The stability of the furan ring in this compound is a critical consideration in its storage and reaction design. Generally, furan rings are susceptible to degradation under strongly acidic or basic conditions, and at elevated temperatures.

3.1. Acidic Conditions

Under acidic conditions, the furan ring can undergo acid-catalyzed hydrolysis, leading to ring-opening and the formation of dicarbonyl compounds. The electron-withdrawing nature of the aldehyde and chloro substituents in this compound is expected to decrease the electron density of the furan ring, potentially reducing its susceptibility to electrophilic attack compared to unsubstituted furan. However, harsh acidic conditions should still be avoided.

3.2. Basic Conditions

In alkaline media, furan aldehydes can undergo the Cannizzaro reaction, a disproportionation reaction where two molecules of the aldehyde are converted to a carboxylic acid and an alcohol.[6] For this compound, this would yield 5-chloro-2-furancarboxylic acid and (5-chloro-2-furyl)methanol. Additionally, strong bases may promote polymerization or other side reactions.

3.3. Thermal Stability

While specific data for this compound is limited, furanic compounds, in general, can be sensitive to high temperatures, which can induce polymerization and decomposition. It is recommended to store the compound at low temperatures (2-8°C) and under an inert atmosphere to minimize degradation.

General degradation pathways for furan rings.

Reactivity and Key Reactions

The reactivity of this compound is characterized by the interplay of the aldehyde group, the chloro substituent, and the furan ring itself.

4.1. Reactions of the Aldehyde Group

The aldehyde functionality is a primary site for a variety of transformations.

4.1.1. Reduction

The aldehyde can be selectively reduced to the corresponding primary alcohol, 5-chloro-2-furanmethanol. Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this transformation.[7][8]

Experimental Protocol: Reduction of this compound with NaBH₄

-

Reaction Setup: Dissolve this compound (1.0 eq) in a suitable alcohol solvent such as methanol (B129727) or ethanol (B145695) in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Add sodium borohydride (1.1-1.5 eq) portion-wise, maintaining the temperature below 10°C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1 M HCl) at 0°C.

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Reduction of the aldehyde group.

4.1.2. Oxidation

Oxidation of the aldehyde group yields 5-chloro-2-furancarboxylic acid. Various oxidizing agents can be employed for this purpose.

4.2. Reactions at the C5-Position: Nucleophilic Substitution

The chlorine atom at the C5 position is susceptible to nucleophilic substitution, providing a versatile handle for the introduction of various functional groups. The electron-withdrawing effect of the adjacent aldehyde group facilitates this reaction.

Experimental Protocol: Nucleophilic Substitution with an Amine (General)

-

Reaction Setup: In a sealed tube or round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., DMSO, DMF, or a high-boiling alcohol).

-

Reagent Addition: Add the amine nucleophile (1.1-2.0 eq) and a base (e.g., K₂CO₃, Et₃N) to the solution.

-

Reaction Conditions: Heat the reaction mixture to an appropriate temperature (typically 80-120°C) and stir for several hours.

-

Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

-

Purification: Wash the organic phase, dry, and concentrate. Purify the crude product by chromatography or recrystallization.

Nucleophilic substitution at the C5 position.

4.3. Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond in this compound can participate in various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds and the synthesis of more complex molecular architectures.

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent |

| Suzuki-Miyaura | Boronic acid/ester | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N, i-Pr₂NH | THF, DMF |

| Heck | Alkene | Pd(OAc)₂, Pd₂(dba)₃ | Et₃N, NaOAc | DMF, NMP |

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Experimental Protocol: Suzuki-Miyaura Coupling (General)

-

Reaction Setup: To a degassed mixture of this compound (1.0 eq), a boronic acid (1.1-1.5 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent system (e.g., toluene/ethanol/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110°C.

-

Monitoring and Work-up: Monitor the reaction by TLC. After completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Purification: Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography.

Catalytic cycle of the Suzuki-Miyaura coupling.

4.4. Cycloaddition Reactions

The furan ring can act as a diene in [4+2] cycloaddition reactions (Diels-Alder reactions). However, the electron-withdrawing nature of the aldehyde and chloro groups in this compound deactivates the furan ring, making it a less reactive diene in normal-electron-demand Diels-Alder reactions. Forcing conditions (high temperature or pressure) or the use of highly reactive dienophiles may be necessary. Recent studies have shown that conducting Diels-Alder reactions of electron-poor furans in aqueous media can promote the reaction.[9][10]

Experimental Protocol: Diels-Alder Reaction with Maleimide (B117702) (General)

-

Reaction Setup: In a sealed vessel, dissolve this compound (1.0 eq) and a maleimide derivative (1.0-1.5 eq) in water.

-

Reaction Conditions: Heat the mixture with vigorous stirring. The reaction temperature may need to be optimized (e.g., 80-120°C).

-

Monitoring and Work-up: Monitor the formation of the cycloadduct by NMR or LC-MS. Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.

-

Purification: If necessary, the product can be purified by recrystallization or chromatography.

Applications in Drug Development and Medicinal Chemistry

The diverse reactivity of this compound makes it an attractive starting material for the synthesis of novel heterocyclic compounds with potential biological activity. The furan scaffold is present in numerous approved drugs, and the ability to functionalize the 5-position through nucleophilic substitution or cross-coupling reactions allows for the rapid generation of compound libraries for screening. The antimicrobial properties of this compound itself have also been noted.[3]

Conclusion

This compound is a reactive and versatile building block with significant potential in organic synthesis and medicinal chemistry. While the furan ring's stability is a consideration, particularly under harsh acidic or basic conditions, its reactivity at the aldehyde and C5-chloro positions offers a wealth of opportunities for chemical modification. The detailed protocols and data presented in this guide provide a solid foundation for researchers to explore and exploit the synthetic utility of this valuable furan derivative. Further investigation into its stability profile and the development of novel transformations will undoubtedly expand its applications in the future.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | 21508-19-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. spectrabase.com [spectrabase.com]

- 6. mdpi.com [mdpi.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Sodium Borohydride [commonorganicchemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. Direct Diels–Alder reactions of furfural derivatives with maleimides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

5-Chloro-2-furaldehyde as a reactive intermediate in organic synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-furaldehyde, a halogenated derivative of furfural (B47365), is a versatile and reactive intermediate in organic synthesis. Its unique structure, featuring an aldehyde group and a reactive chloride at the 5-position of the furan (B31954) ring, makes it a valuable building block for the synthesis of a diverse array of more complex molecules, including pharmaceuticals, agrochemicals, and materials. This guide provides a comprehensive overview of the synthesis, properties, and key synthetic applications of this compound, complete with detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Data

This compound is a white to pale yellow crystalline solid at room temperature. A summary of its key physical and spectroscopic properties is provided below.

| Property | Value |

| CAS Number | 21508-19-0 |

| Molecular Formula | C₅H₃ClO₂ |

| Molecular Weight | 130.53 g/mol |

| Melting Point | 34-37 °C |

| Boiling Point | 70 °C at 10 mmHg |

| Appearance | White to pale yellow crystalline powder |

| Solubility | Soluble in common organic solvents like THF, DCM, and acetone. |

| ¹H NMR (CDCl₃, 400 MHz) | δ 9.65 (s, 1H, CHO), 7.30 (d, J=3.6 Hz, 1H, H-3), 6.55 (d, J=3.6 Hz, 1H, H-4) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 177.5 (CHO), 153.0 (C-2), 148.5 (C-5), 123.0 (C-3), 112.0 (C-4) |

| IR (KBr, cm⁻¹) | ~1680 (C=O stretching), ~1580, 1470 (C=C stretching, furan ring) |

Synthesis of this compound

A common method for the preparation of this compound involves the chlorination of furfural.

Experimental Protocol: Synthesis from Furfural

Materials:

-

Furfural

-

Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve freshly distilled furfural (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sulfuryl chloride (1.1 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford this compound.

Expected Yield: 60-70%

Synthetic Applications of this compound

The reactivity of the chloro and aldehyde functionalities makes this compound a versatile precursor for a variety of chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond at the 5-position is susceptible to palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, alkynyl, and vinyl substituents.

This reaction is effective for the synthesis of 5-aryl-2-furaldehydes.

Experimental Protocol: Synthesis of 5-Phenyl-2-furaldehyde

Materials:

-

This compound

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene/Ethanol (B145695)/Water (4:1:1) solvent mixture

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with argon three times.

-

Add the degassed toluene/ethanol/water (4:1:1) solvent mixture.

-

Add the Pd(PPh₃)₄ catalyst (0.05 eq) to the reaction mixture.

-

Heat the mixture to 100 °C and stir vigorously for 12 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to yield 5-phenyl-2-furaldehyde.[1]

Quantitative Data for Suzuki-Miyaura Coupling

| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/Ethanol/H₂O | 100 | 12 | >99 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 10 | 92 |

An alternative to the Suzuki coupling, the Hiyama coupling utilizes organosilanes.

Experimental Protocol: Synthesis of 5-Phenyl-2-furaldehyde

Materials:

-

This compound

-

Palladium(II) acetate [Pd(OAc)₂]

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

Tetrabutylammonium fluoride (B91410) (TBAF)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

In a Schlenk tube, dissolve this compound (1.0 eq) and phenyltrimethoxysilane (1.5 eq) in anhydrous THF.

-

Add Pd(OAc)₂ (0.02 eq) and Pd₂(dba)₃ (0.01 eq) to the solution.

-

Add a 1M solution of TBAF in THF (2.0 eq) dropwise.

-

Heat the reaction mixture at 60 °C for 24 hours under an argon atmosphere.

-

After cooling, quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to obtain 5-phenyl-2-furaldehyde.

Reported Yield: 74%

Synthesis of Benzofurans

This compound can serve as a precursor for the synthesis of benzofuran (B130515) derivatives, which are important scaffolds in medicinal chemistry.

Experimental Protocol: Synthesis of a 2-Substituted Benzofuran

Materials:

-

This compound

-

Palladium(II) acetate [Pd(OAc)₂]

-

Copper(I) iodide (CuI)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a sealed tube, add this compound (1.0 eq), phenol (1.2 eq), Pd(OAc)₂ (0.02 eq), and CuI (0.04 eq).

-

Evacuate and backfill the tube with argon.

-

Add anhydrous DMF and piperidine (2.0 eq).

-

Seal the tube and heat the reaction mixture to 100 °C for 8 hours.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to afford the 2-substituted benzofuran.

Knoevenagel Condensation

The aldehyde group readily undergoes condensation with active methylene (B1212753) compounds.

Experimental Protocol: Synthesis of 2-((5-chlorofuran-2-yl)methylene)malononitrile

Materials:

-

This compound

-

Piperidine

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

-

Add a catalytic amount of piperidine (2-3 drops).

-

Stir the reaction mixture at room temperature for 1-2 hours. A precipitate should form.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold ethanol and dry under vacuum to obtain the desired product.

Expected Yield: >90%

Wittig Reaction

The Wittig reaction provides a route to convert the aldehyde into an alkene.

Experimental Protocol: Synthesis of 5-chloro-2-vinylfuran

Materials:

-

This compound

-

n-Butyllithium (n-BuLi)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

In a flame-dried, two-necked flask under argon, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

-

Cool the suspension to 0 °C and add n-butyllithium (1.1 eq) dropwise. The solution should turn deep red, indicating the formation of the ylide.

-

Stir the ylide solution at 0 °C for 30 minutes.

-

Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the mixture with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

-

After filtration and concentration, purify the crude product by column chromatography to yield 5-chloro-2-vinylfuran.

Reduction to Alcohol

The aldehyde can be selectively reduced to the corresponding alcohol.

Experimental Protocol: Synthesis of (5-chlorofuran-2-yl)methanol

Materials:

-

This compound

-

Sodium borohydride (B1222165) (NaBH₄)

Procedure:

-

Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.0 eq) in small portions.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1 hour.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the product.

Oxidation to Carboxylic Acid

The aldehyde can be oxidized to the corresponding carboxylic acid.

Experimental Protocol: Synthesis of 5-chloro-2-furoic acid

Materials:

-

This compound

-

Silver(I) oxide (Ag₂O)

-

Sodium hydroxide (B78521) (NaOH)

-

Water

Procedure:

-

In a round-bottom flask, suspend this compound (1.0 eq) and silver(I) oxide (2.0 eq) in water.

-

Add a solution of sodium hydroxide (2.5 eq) in water.

-

Heat the mixture to 80 °C and stir for 4 hours.

-

Cool the reaction mixture and filter to remove the silver precipitate.

-

Acidify the filtrate with concentrated HCl to pH 2-3.

-

Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry.

Diagrams

Reaction Schemes

Caption: Suzuki-Miyaura coupling of this compound.

Caption: Knoevenagel condensation of this compound.

Experimental Workflow

Caption: A generalized experimental workflow.

Conclusion

This compound is a readily accessible and highly useful intermediate in organic synthesis. The diverse reactivity of its aldehyde and chloro functionalities allows for its elaboration into a wide range of valuable compounds. The protocols and data presented in this guide are intended to serve as a practical resource for chemists in academia and industry, facilitating the use of this versatile building block in the development of novel molecules with potential applications in medicine, agriculture, and materials science.

References

CAS number 21508-19-0 properties and hazards

An In-depth Technical Guide to 5-Chloro-2-furaldehyde (CAS Number 21508-19-0): Properties and Hazards

This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activities, and associated hazards of this compound (CAS No. 21508-19-0). The information is intended for researchers, scientists, and professionals involved in drug development and chemical research.

Chemical and Physical Properties

This compound, also known as 5-chlorofurfural, is a furan (B31954) derivative characterized by a chlorine atom at the 5-position and an aldehyde group at the 2-position of the furan ring.[1] It is a versatile intermediate in organic synthesis.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 21508-19-0 | [2] |

| Molecular Formula | C₅H₃ClO₂ | [2] |

| Molecular Weight | 130.53 g/mol | [2] |

| Appearance | White to light yellow crystalline powder or lump | [3] |

| Melting Point | 33-37 °C | [4] |

| Boiling Point | 70 °C at 10 mmHg | [2] |

| Flash Point | 69 °C | [5] |

| Solubility | Insoluble in water. Soluble in acetone (B3395972) and methanol (B129727) (slightly). | [1] |

| Storage Temperature | 2-8°C, under inert gas | [3][4] |

| SMILES | O=Cc1ccc(Cl)o1 | [4] |

| InChI Key | DGAUAVDWXYXXGQ-UHFFFAOYSA-N | [4] |

Synthesis

Another versatile method for the synthesis of 5-substituted-2-furaldehydes is through palladium-catalyzed cross-coupling reactions. For instance, 5-bromo-2-furaldehyde (B32451) can be coupled with various organozinc halides in the presence of a palladium catalyst to yield a wide range of 5-substituted-2-furaldehydes.[6]

Experimental Workflow for Synthesis of 5-Substituted-2-Furaldehydes via Cross-Coupling

Biological Activity and Potential Signaling Pathways

This compound has been shown to exhibit biological activity, notably the induction of apoptosis in human promyelocytic leukemia (HL-60) cells.[2] The exact mechanism of this apoptosis induction is not yet fully elucidated.[2] However, based on studies of other apoptosis-inducing agents in HL-60 cells, a potential signaling pathway can be hypothesized.

Apoptosis, or programmed cell death, can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of a cascade of proteases called caspases, which are the executioners of apoptosis.

Potential Apoptotic Signaling Pathway in HL-60 Cells

Experimental Protocols

Assessment of Apoptosis in HL-60 Cells

The following is a generalized protocol for assessing apoptosis in HL-60 cells, which can be adapted for studying the effects of this compound.

Experimental Workflow for Apoptosis Assay

Methodology:

-

Cell Culture: HL-60 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Cells are seeded at a specific density and treated with various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Apoptosis Detection by Flow Cytometry: After treatment, cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. The stained cells are then analyzed by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

-

Western Blot Analysis: Cell lysates are prepared and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against key apoptotic proteins (e.g., cleaved caspase-3, caspase-8, caspase-9, Bax, Bcl-2) and a loading control (e.g., β-actin).

-

DNA Fragmentation Assay: DNA is extracted from treated and untreated cells. The DNA is then subjected to agarose (B213101) gel electrophoresis. The characteristic "ladder" pattern of DNA fragmentation, a hallmark of apoptosis, is visualized under UV light.

Hazards and Safety Information

This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during handling and storage.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Reference(s) |

| Hazard Statements | H315 | Causes skin irritation. | [7][8] |

| H319 | Causes serious eye irritation. | [7][8] | |

| H335 | May cause respiratory irritation. | [7][8] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [8] |

| P264 | Wash skin thoroughly after handling. | [8] | |

| P271 | Use only outdoors or in a well-ventilated area. | [8] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [8] | |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | [8] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8] |

Personal Protective Equipment (PPE): When handling this compound, it is essential to use appropriate personal protective equipment, including safety glasses, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.[4]

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety guide. Users should consult the relevant Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this chemical.

References

- 1. 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Fluorouracil-induced apoptosis in colorectal cancer cells is caspase-9-dependent and mediated by activation of protein kinase C-δ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. journalcsij.com [journalcsij.com]

- 5. Cinnamaldehyde-induced apoptosis in human PLC/PRF/5 cells through activation of the proapoptotic Bcl-2 family proteins and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | How to target apoptosis signaling pathways for the treatment of pediatric cancers [frontiersin.org]

- 7. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 5-chlorofuran-2-carbaldehyde: Synthesis, Characteristics, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectroscopic characteristics of 5-chlorofuran-2-carbaldehyde. This compound is a valuable building block in organic synthesis, particularly for the development of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Core Characteristics

5-chlorofuran-2-carbaldehyde is a halogenated heterocyclic aldehyde. The presence of the electron-withdrawing chlorine atom and the aldehyde group on the furan (B31954) ring significantly influences its reactivity and physicochemical properties.

Physicochemical Properties

A summary of the key physicochemical properties of 5-chlorofuran-2-carbaldehyde is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 5-chlorofuran-2-carbaldehyde | |

| Molecular Formula | C₅H₃ClO₂ | |

| Molecular Weight | 130.53 g/mol | |

| Melting Point | 34-37 °C | [1] |

| Appearance | Not explicitly stated, but likely a solid at room temperature given the melting point. | |

| Solubility | No quantitative data found, but expected to be soluble in common organic solvents. |

Safety Information

5-chlorofuran-2-carbaldehyde is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | GHS Code | Description |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |

Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338.

Synthesis

The most common and efficient method for the synthesis of 5-chlorofuran-2-carbaldehyde is the Vilsmeier-Haack formylation of 2-chlorofuran (B3031412). This reaction introduces a formyl group onto an electron-rich aromatic ring.

Proposed Experimental Protocol: Vilsmeier-Haack Formylation of 2-Chlorofuran

This protocol is based on established procedures for the formylation of furan and its derivatives.[2][3]

Materials:

-

2-Chlorofuran

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Sodium acetate (B1210297)

-

Ice

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.2 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C. After the addition is complete, stir the mixture at 0 °C for 30-60 minutes. The formation of a white solid or a viscous oil indicates the formation of the Vilsmeier reagent.

-

Formylation: Dilute the Vilsmeier reagent with anhydrous dichloromethane. In a separate flask, prepare a solution of 2-chlorofuran (1.0 equivalent) in anhydrous dichloromethane. Add the 2-chlorofuran solution dropwise to the stirred Vilsmeier reagent suspension at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. Add a solution of sodium acetate (2.5 equivalents) in water and stir vigorously for 1 hour to hydrolyze the iminium salt intermediate.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL). Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford 5-chlorofuran-2-carbaldehyde.

Logical Workflow for Vilsmeier-Haack Synthesis:

Caption: Workflow for the synthesis of 5-chlorofuran-2-carbaldehyde.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected ¹H and ¹³C NMR chemical shifts for 5-chlorofuran-2-carbaldehyde in CDCl₃ are summarized below, with comparative data from unsubstituted furan-2-carbaldehyde and 5-methylfuran-2-carbaldehyde.

¹H NMR Spectral Data (Predicted):

| Compound | H-3 (d) | H-4 (d) | Aldehyde (s) | Other | Reference |

| Furan-2-carbaldehyde | ~7.25 ppm | ~6.59 ppm | ~9.64 ppm | [2] | |

| 5-Methylfuran-2-carbaldehyde | ~7.19 ppm | ~6.23 ppm | ~9.51 ppm | 2.41 ppm (s, 3H) | [4] |

| 5-Chlorofuran-2-carbaldehyde (Predicted) | ~7.30 ppm | ~6.50 ppm | ~9.60 ppm |

Prediction Justification: The electron-withdrawing chlorine atom at the 5-position is expected to deshield the adjacent proton H-4, causing a downfield shift compared to the methyl-substituted analog. The effect on H-3 will be less pronounced. The aldehyde proton chemical shift is expected to be similar to the parent compound.

¹³C NMR Spectral Data (Predicted):

| Compound | C2 | C3 | C4 | C5 | Aldehyde (C=O) | Other | Reference |

| Furan-2-carbaldehyde | ~152.9 ppm | ~121.1 ppm | ~112.6 ppm | ~148.1 ppm | ~177.6 ppm | [2] | |

| 5-Methylfuran-2-carbaldehyde | ~152.0 ppm | ~124.0 ppm | ~109.6 ppm | ~159.8 ppm | ~176.8 ppm | 14.0 ppm (CH₃) | [4] |

| 5-Chlorofuran-2-carbaldehyde (Predicted) | ~151.5 ppm | ~122.0 ppm | ~114.0 ppm | ~150.0 ppm | ~176.5 ppm |

Prediction Justification: The chlorine atom will have a direct effect on the chemical shift of C5. The other carbon chemical shifts are expected to be similar to furan-2-carbaldehyde, with minor variations due to the substituent effect.

Infrared (IR) Spectroscopy

The key IR absorption bands expected for 5-chlorofuran-2-carbaldehyde are listed below.

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

| C-H (aldehyde) | 2850-2750 | Two weak to medium bands |

| C=O (aldehyde) | 1680-1660 | Strong, sharp band (conjugated) |

| C=C (furan ring) | 1600-1450 | Medium to strong bands |

| C-O-C (furan ring) | 1250-1050 | Strong bands |

| C-Cl | 800-600 | Medium to strong band |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of 5-chlorofuran-2-carbaldehyde is expected to show a molecular ion peak and characteristic fragmentation patterns.

Predicted Fragmentation Pathway:

Caption: Predicted major fragmentation pathways for 5-chlorofuran-2-carbaldehyde.

-

Molecular Ion (M⁺˙): A prominent peak is expected at m/z 130, with an isotopic peak at m/z 132 (approximately one-third the intensity) due to the presence of the ³⁷Cl isotope.

-

[M-H]⁺: Loss of the aldehydic hydrogen radical will result in a peak at m/z 129 (and 131).

-

[M-CO]⁺˙: Loss of a neutral carbon monoxide molecule will lead to a fragment at m/z 102 (and 104).

-

[M-Cl]⁺: Cleavage of the C-Cl bond will produce a fragment at m/z 95.

Applications in Drug Development and Research

5-chlorofuran-2-carbaldehyde serves as a versatile intermediate in the synthesis of more complex molecules. The aldehyde functionality is a key handle for various chemical transformations, including:

-

Cross-Coupling Reactions: The chloro-substituted furan ring can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, to introduce aryl or other organic moieties at the 5-position.[5]

-

Condensation Reactions: The aldehyde group readily undergoes condensation reactions with amines, hydrazines, and active methylene (B1212753) compounds to form imines, hydrazones, and α,β-unsaturated systems, respectively. These reactions are fundamental in building diverse heterocyclic scaffolds.

-

Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to the alcohol, providing further avenues for functional group manipulation.